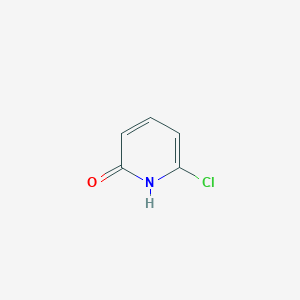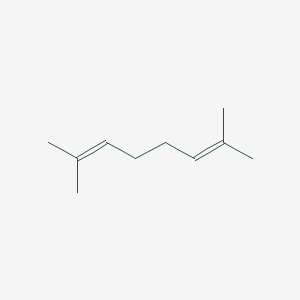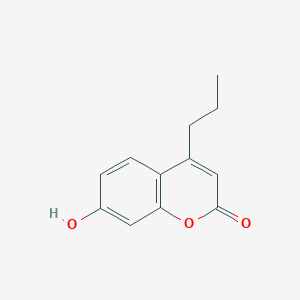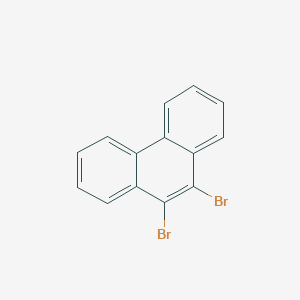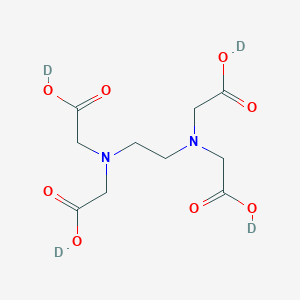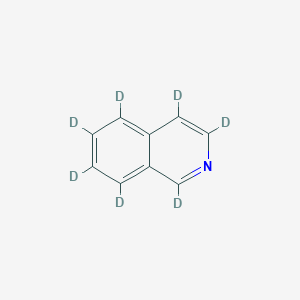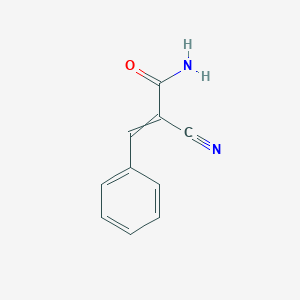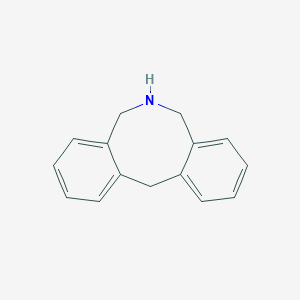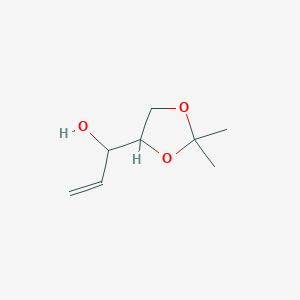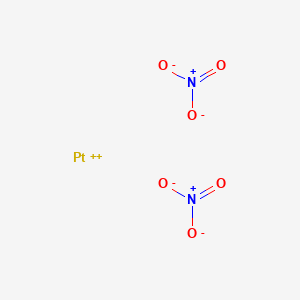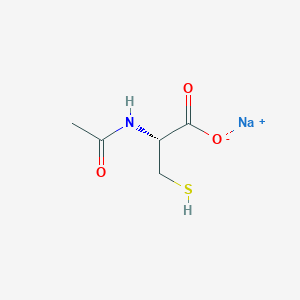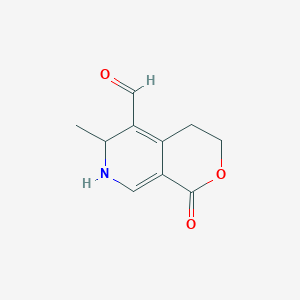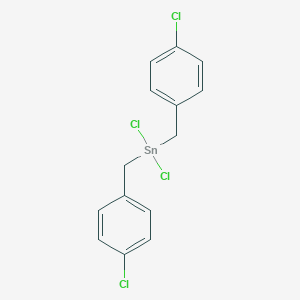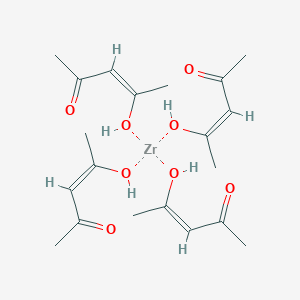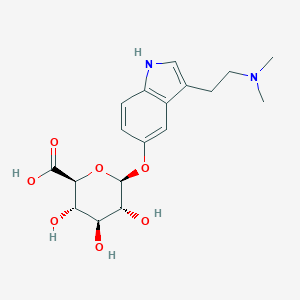
N,N-Dimethyl-O-glucopyranuronosyl-5-hydroxytryptamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-Dimethyl-O-glucopyranuronosyl-5-hydroxytryptamine, also known as 5-HTP-DG, is a derivative of serotonin that has gained attention in scientific research due to its potential therapeutic applications. This compound is synthesized by the addition of a glucuronic acid molecule to 5-hydroxytryptamine, a neurotransmitter that plays a role in regulating mood, appetite, and sleep.
作用機序
The mechanism of action of N,N-Dimethyl-O-glucopyranuronosyl-5-hydroxytryptamine involves its conversion to serotonin in the brain. Once inside the brain, the compound is hydrolyzed by the enzyme glucuronidase, which removes the glucuronic acid molecule and releases 5-hydroxytryptamine. This molecule then undergoes decarboxylation to form serotonin, which can bind to serotonin receptors and modulate neurotransmitter activity.
生化学的および生理学的効果
The biochemical and physiological effects of N,N-Dimethyl-O-glucopyranuronosyl-5-hydroxytryptamine are largely related to its ability to increase serotonin levels in the brain. Serotonin is involved in the regulation of mood, appetite, and sleep, and alterations in serotonin levels have been linked to a variety of psychiatric and neurological disorders. By increasing serotonin levels, N,N-Dimethyl-O-glucopyranuronosyl-5-hydroxytryptamine may have therapeutic effects in these conditions.
実験室実験の利点と制限
N,N-Dimethyl-O-glucopyranuronosyl-5-hydroxytryptamine has several advantages for use in lab experiments. It is a water-soluble compound that can be easily purified using chromatography techniques. Additionally, its ability to cross the blood-brain barrier makes it a useful tool for investigating the role of serotonin in the brain. However, N,N-Dimethyl-O-glucopyranuronosyl-5-hydroxytryptamine also has limitations, including its relatively short half-life and the potential for variability in its effects due to individual differences in the activity of glucuronidase.
将来の方向性
There are several potential future directions for research on N,N-Dimethyl-O-glucopyranuronosyl-5-hydroxytryptamine. One area of investigation could focus on its use as a treatment for depression and other mood disorders. Additionally, studies could explore the potential therapeutic effects of N,N-Dimethyl-O-glucopyranuronosyl-5-hydroxytryptamine in other neurological and psychiatric conditions, such as anxiety, schizophrenia, and Parkinson's disease. Finally, research could investigate the use of N,N-Dimethyl-O-glucopyranuronosyl-5-hydroxytryptamine as a tool for studying the role of serotonin in the brain and the mechanisms underlying its effects on behavior and cognition.
合成法
The synthesis of N,N-Dimethyl-O-glucopyranuronosyl-5-hydroxytryptamine involves the enzymatic addition of glucuronic acid to 5-hydroxytryptamine. This reaction is catalyzed by the enzyme UDP-glucuronic acid transferase, which transfers the glucuronic acid molecule from UDP-glucuronic acid to the hydroxyl group of 5-hydroxytryptamine. The resulting product, N,N-Dimethyl-O-glucopyranuronosyl-5-hydroxytryptamine, is a water-soluble compound that can be purified using chromatography techniques.
科学的研究の応用
N,N-Dimethyl-O-glucopyranuronosyl-5-hydroxytryptamine has been the subject of numerous scientific studies due to its potential therapeutic applications. One area of research has focused on the compound's ability to cross the blood-brain barrier and increase serotonin levels in the brain. This has led to investigations into its potential use as a treatment for depression, anxiety, and other mood disorders.
特性
CAS番号 |
17598-73-1 |
|---|---|
製品名 |
N,N-Dimethyl-O-glucopyranuronosyl-5-hydroxytryptamine |
分子式 |
C18H24N2O7 |
分子量 |
380.4 g/mol |
IUPAC名 |
(2S,3S,4S,5R,6S)-6-[[3-[2-(dimethylamino)ethyl]-1H-indol-5-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C18H24N2O7/c1-20(2)6-5-9-8-19-12-4-3-10(7-11(9)12)26-18-15(23)13(21)14(22)16(27-18)17(24)25/h3-4,7-8,13-16,18-19,21-23H,5-6H2,1-2H3,(H,24,25)/t13-,14-,15+,16-,18+/m0/s1 |
InChIキー |
WWCGYOHFQQBADT-RNGZQALNSA-N |
異性体SMILES |
CN(C)CCC1=CNC2=C1C=C(C=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O |
SMILES |
CN(C)CCC1=CNC2=C1C=C(C=C2)OC3C(C(C(C(O3)C(=O)O)O)O)O |
正規SMILES |
CN(C)CCC1=CNC2=C1C=C(C=C2)OC3C(C(C(C(O3)C(=O)O)O)O)O |
その他のCAS番号 |
17598-73-1 |
同義語 |
DMGUHT N,N-dimethyl-O-glucopyranuronosyl-5-hydroxytryptamine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



